molecular formula C7H5F3O2 B149201 4-(Trifluoromethoxy)phenol CAS No. 828-27-3

4-(Trifluoromethoxy)phenol

Cat. No.: B149201
CAS No.: 828-27-3
M. Wt: 178.11 g/mol
InChI Key: WDRJNKMAZMEYOF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenol: is an organic compound with the molecular formula C7H5F3O2 and a molecular weight of 178.1086 g/mol p-(Trifluoromethoxy)phenol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the para position of a phenol ring. The trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E and trichloroisocyanuric acid or N-fluorobenzenesulfonimide . Another method involves the metalation of BOC-protected anilines with tert-butyllithium , followed by carboxylation .

Industrial Production Methods: Industrial production of 4-(Trifluoromethoxy)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or .

    Reduction: Reagents like or .

    Substitution: Conditions involving such as or .

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(Trifluoromethoxy)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenol involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects . The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)anisole
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4-(Trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. For example, 4-(Trifluoromethyl)phenol has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3), resulting in different reactivity and applications . The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, making it valuable in specific research and industrial contexts.

Properties

IUPAC Name

4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRJNKMAZMEYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232002
Record name p-(Trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828-27-3
Record name 4-(Trifluoromethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Trifluoromethoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(trifluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.439
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Synthesis routes and methods

Procedure details

p-Trifluromethoxy aniline (49.60g) was added rapidly dropwise to vigorously stirred 9N aqueous H2SO4 (500 mL) at 40° C. The mixture was heated to dissolve the solid, then cooled to 0° C. To the fine white suspension, a solution of sodium nitrite (19.46 g in 50 mL of H2) was added portionwise until an immediate positive KI/starch test result was obtained. This cold solution of diazonium salt was added rapidly dropwise to 9N aqueous H2SO4 (500 mL) at 110° C. Stirring and heating was continued for 2.5 hours. The mixture was cooled to 10° C. and extracted with diethyl ether (3×500 mL). The combined organic layers were dried (MgSO4), filtered and evaporated in vacuo, then flash chromatographed on SiO2 using diethyl ether as eluant to give 35.0 g of the desired phenol as a light brown oil was distilled (b.p.=75°-80° C. at 20 torr.) to afford a yellow liquid.
Quantity
49.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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